molecular formula C15H20O3 B2933618 Methyl 5-oxo-5-(4-propylphenyl)pentanoate CAS No. 1280638-50-7

Methyl 5-oxo-5-(4-propylphenyl)pentanoate

Cat. No.: B2933618
CAS No.: 1280638-50-7
M. Wt: 248.322
InChI Key: UOLYPIBDKOIWIJ-UHFFFAOYSA-N
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Description

Methyl 5-oxo-5-(4-propylphenyl)pentanoate (CAS 1280638-50-7) is a high-purity keto ester compound with the molecular formula C15H20O3 and a molecular weight of 248.32 g/mol . It is supplied as a fine chemical intermediate strictly for research and development purposes. Compounds within this chemical class, characterized by a keto ester functional group, serve as crucial building blocks in organic synthesis and materials science research . Researchers value this structure for its potential application in the development of novel chemical entities, including advanced solvents and polymers . Its structure, featuring an aromatic ketone and an ester group separated by a flexible alkyl chain, makes it a versatile precursor for further chemical modifications, such as nucleophilic additions and reductions, enabling the exploration of new compounds with tailored properties. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 5-oxo-5-(4-propylphenyl)pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-3-5-12-8-10-13(11-9-12)14(16)6-4-7-15(17)18-2/h8-11H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLYPIBDKOIWIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)CCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways for Methyl 5-oxo-5-(4-propylphenyl)pentanoate

The most conventional and well-established route to this compound typically involves a two-step process: the synthesis of the precursor carboxylic acid, 5-oxo-5-(4-propylphenyl)pentanoic acid, followed by its esterification.

Esterification Approaches (e.g., from 5-oxo-5-(4-propylphenyl)pentanoic acid)

The final step in the primary synthesis of this compound is the esterification of its corresponding carboxylic acid. The Fischer esterification is a classic and widely used method for this transformation. cerritos.eduoperachem.comyoutube.commasterorganicchemistry.commit.edu This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst.

The reaction is an equilibrium process, and to drive it towards the formation of the ester, methanol is often used as the solvent to ensure it is in large excess. masterorganicchemistry.com Common acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com The mixture is typically heated to reflux to achieve a reasonable reaction rate. operachem.com The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the desired methyl ester. youtube.com

The general reaction is as follows:

5-oxo-5-(4-propylphenyl)pentanoic acid + Methanol ⇌ this compound + Water

Workup of the reaction typically involves neutralization of the acid catalyst with a weak base, such as sodium bicarbonate solution, followed by extraction of the ester into an organic solvent and purification by distillation or chromatography. operachem.com

Multi-step Synthetic Sequences and Reaction Conditions

The synthesis of the precursor, 5-oxo-5-(4-propylphenyl)pentanoic acid, is most commonly achieved through a Friedel-Crafts acylation reaction. wikipedia.orgyoutube.comlscollege.ac.in This electrophilic aromatic substitution reaction involves the acylation of propylbenzene (B89791) with a suitable five-carbon acylating agent. A common and effective acylating agent for this purpose is glutaric anhydride (B1165640). google.com

The reaction is catalyzed by a strong Lewis acid, with aluminum chloride (AlCl₃) being the most frequently employed catalyst. wikipedia.orggoogle.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or nitrobenzene, to dissolve the reactants and facilitate the reaction. The reaction of propylbenzene with glutaric anhydride in the presence of aluminum chloride will yield 5-oxo-5-(4-propylphenyl)pentanoic acid. The propyl group on the benzene (B151609) ring is an ortho-, para-director, leading to the desired para-substituted product as the major isomer due to steric hindrance at the ortho position.

A plausible reaction scheme is depicted below:

Propylbenzene + Glutaric Anhydride --(AlCl₃, Solvent)--> 5-oxo-5-(4-propylphenyl)pentanoic acid

The reaction conditions, such as temperature and reaction time, are crucial for optimizing the yield and minimizing side reactions. The reaction is often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature or gently heated to ensure completion. google.com Upon completion, the reaction is quenched by the addition of water or a dilute acid to decompose the aluminum chloride complex and liberate the carboxylic acid product. youtube.com

Table 1: Representative Reaction Conditions for the Synthesis of 5-oxo-5-(4-propylphenyl)pentanoic acid via Friedel-Crafts Acylation
ParameterConditionSource
Arene PropylbenzeneGeneral Knowledge
Acylating Agent Glutaric Anhydride google.com
Catalyst Aluminum Chloride (AlCl₃) google.com
Solvent Dichloromethane google.com
Temperature 0 °C to room temperature google.com
Reaction Time Typically 1-3 hours google.com
Workup Quenching with ice/HCl google.com
Table 2: Typical Conditions for Fischer Esterification
ParameterConditionSource
Carboxylic Acid 5-oxo-5-(4-propylphenyl)pentanoic acidGeneral Knowledge
Alcohol Methanol (in excess, often as solvent) operachem.commasterorganicchemistry.com
Catalyst Concentrated Sulfuric Acid (H₂SO₄) operachem.com
Temperature Reflux operachem.com
Reaction Time 1-2 hours operachem.com
Workup Neutralization with NaHCO₃, extraction operachem.com

Advanced Synthetic Strategies and Catalysis

While the Friedel-Crafts acylation followed by esterification is a robust method, ongoing research focuses on developing more advanced synthetic strategies that offer improvements in terms of efficiency, selectivity, and environmental impact.

Exploration of Organometallic Coupling Reactions

Organometallic coupling reactions represent a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds. While not the most direct route for this specific target, analogous keto-esters can be synthesized using these methods. For instance, a coupling reaction could potentially be employed to form the bond between the propylphenyl moiety and the pentanoate chain.

One hypothetical approach could involve the coupling of a 4-propylphenyl organometallic reagent (e.g., a Grignard reagent or an organozinc reagent) with a suitable electrophilic partner derived from a five-carbon chain containing the ester functionality. However, the reactivity of such organometallic reagents towards esters can be a challenge to control, often leading to over-addition and the formation of tertiary alcohols.

A more refined strategy could involve the use of less reactive organometallic reagents, such as organocadmium or organocuprate reagents, which are known to react with acyl chlorides to afford ketones. This would necessitate a multi-step process starting from a precursor that can be converted to an acyl chloride.

Chemo- and Regioselective Synthesis Techniques

The regioselectivity of the Friedel-Crafts acylation is a critical aspect of the synthesis of 5-oxo-5-(4-propylphenyl)pentanoic acid. The propyl group, being an electron-donating alkyl group, activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions. Due to the steric bulk of the propyl group and the acylium ion, the para-substituted product is generally favored.

To enhance the para-selectivity, reaction conditions can be optimized. For instance, conducting the reaction at lower temperatures can sometimes improve the regioselectivity. The choice of solvent can also influence the isomer distribution.

Chemoselectivity is also a key consideration, particularly in more complex molecules. In the context of this synthesis, the primary chemoselective challenge is to ensure that the acylation occurs on the aromatic ring without any side reactions involving the alkyl chain. Under standard Friedel-Crafts conditions, this is generally not an issue.

Mechanochemical Synthesis Approaches

Mechanochemistry, the use of mechanical force to induce chemical reactions, is an emerging field in green chemistry that often allows for solvent-free or reduced-solvent reactions. While a specific mechanochemical synthesis for this compound has not been reported, the principles can be applied to the key bond-forming reactions.

For instance, solid-state Friedel-Crafts acylations have been demonstrated. This would involve milling the solid reactants (propylbenzene adsorbed on a solid support, glutaric anhydride, and a solid Lewis acid catalyst) together in a ball mill. This approach could potentially reduce the need for hazardous solvents and simplify the workup procedure.

Similarly, mechanochemical esterification reactions have been developed. This could involve the milling of 5-oxo-5-(4-propylphenyl)pentanoic acid with a solid acid catalyst and an alcohol. These solvent-free or low-solvent methods align with the principles of green chemistry by reducing waste and energy consumption.

Solid-Phase Synthetic Methodologies

The synthesis of ketones and related derivatives on solid supports offers significant advantages, including simplified purification, the ability to use excess reagents to drive reactions to completion, and suitability for automated synthesis. For this compound, a plausible approach involves a traceless synthesis strategy, ensuring no part of the linker remains on the final product. mdpi.comnih.gov

A hypothetical route can be proposed using a Wang resin, which is widely employed for the immobilization of acids and alcohols through an acid-labile linker. mdpi.comnih.govpeptide.comaltabioscience.com The synthesis would begin by anchoring a precursor molecule, such as monomethyl glutarate, to the resin. The immobilized ester could then be converted to a more reactive species suitable for C-C bond formation.

One potential pathway involves the use of Weinreb amide chemistry. The resin-bound carboxylic acid can be coupled to N,O-dimethylhydroxylamine. The resulting resin-bound Weinreb amide is a stable intermediate that can react with an organometallic reagent, such as 4-propylphenyl magnesium bromide (a Grignard reagent), to form the ketone. peptide.com This method is effective for preventing the common side reaction of double addition that can occur with more reactive species like acid chlorides or esters.

Alternatively, the immobilized precursor could be an acid chloride, which would then be used in an on-resin Friedel-Crafts acylation with propylbenzene. However, this approach can be complicated by the harsh conditions typically required for Friedel-Crafts reactions, which might compromise the stability of the resin or linker.

The final step in these methodologies is the cleavage of the target molecule from the solid support. For Wang resin, this is typically achieved under moderately acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). peptide.comaltabioscience.com This step releases the final product, this compound, into the solution, while the spent resin is removed by simple filtration. The "traceless" nature of this synthesis is a key advantage. mdpi.comnih.gov

Below is an interactive data table outlining a proposed solid-phase synthetic route.

StepActionReagents/ConditionsPurpose
1 Immobilization Monomethyl glutarate, Wang Resin, DCC, DMAPAnchor the glutarate precursor to the solid support via an ester linkage.
2 Activation N,O-Dimethylhydroxylamine, Coupling Agents (e.g., HATU)Convert the resin-bound acid to a Weinreb amide for controlled ketone formation.
3 C-C Bond Formation 4-propylphenyl magnesium bromide in THFIntroduce the 4-propylphenyl group to form the ketone moiety.
4 Cleavage Trifluoroacetic acid (TFA) in Dichloromethane (DCM)Release the final product from the resin support.
5 Purification Filtration and solvent evaporationIsolate the crude product from the resin beads and cleavage cocktail.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound primarily targets the core Friedel-Crafts acylation step. ijcps.org Traditional Friedel-Crafts reactions are notoriously inefficient from a green chemistry perspective, often requiring more than stoichiometric amounts of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃), which generates significant corrosive and hazardous waste during aqueous workup. ruc.dk Furthermore, these reactions are typically run in halogenated solvents. acs.org

Modern, greener methodologies aim to mitigate these issues through several key strategies:

Use of Heterogeneous Catalysts : Replacing homogeneous Lewis acids with solid acid catalysts is a primary focus. researchgate.net Materials such as zeolites, acid-treated clays, metal oxides (e.g., ZnO), and supported sulfonic acids offer significant environmental benefits. ijcps.orgresearchgate.net These catalysts are easily separable from the reaction mixture by filtration, are often reusable over multiple cycles, and reduce the generation of aqueous waste. ijcps.orgresearchgate.net For the synthesis of the target compound, propylbenzene could be acylated with monomethyl glutarate chloride using a reusable solid acid catalyst.

Alternative Acylating Agents and Promoters : To improve atom economy, corrosive acyl chlorides can be replaced by carboxylic acids or anhydrides. rsc.orgnih.gov One notable green methodology involves using methanesulfonic anhydride as a promoter for the acylation reaction with a carboxylic acid. acs.orgorganic-chemistry.orgnih.govresearchgate.net This approach is metal- and halogen-free, and the primary byproduct, methanesulfonic acid, is biodegradable. This method minimizes waste streams significantly compared to traditional routes. acs.orgorganic-chemistry.org

Solvent-Free Conditions : Conducting the Friedel-Crafts acylation under solvent-free (neat) conditions is another effective green strategy. tandfonline.comchemijournal.com This approach eliminates waste and hazards associated with volatile organic solvents. researchgate.net In some cases, one of the reactants can serve as the solvent, further simplifying the process. chemijournal.comresearchgate.net

Energy Efficiency : Microwave-assisted synthesis has emerged as a tool to dramatically reduce reaction times and energy consumption. ruc.dk Applying microwave irradiation to the Friedel-Crafts acylation, particularly when using a recyclable catalyst like bismuth triflate, can lead to higher yields in shorter times compared to conventional heating. ruc.dk

The following interactive table compares the traditional Friedel-Crafts approach to greener alternatives for the synthesis of the aryl ketone moiety.

FeatureTraditional Friedel-Crafts AcylationGreener AlternativeGreen Advantage
Catalyst Aluminum Trichloride (AlCl₃)Reusable Solid Acid (e.g., Zeolite, ZnO)Eliminates stoichiometric metallic/corrosive waste; catalyst is recyclable. ijcps.orgresearchgate.net
Catalyst Loading >1 equivalentCatalytic amount (e.g., 1-10 mol%)Reduces catalyst consumption and waste. beilstein-journals.org
Acylating Agent Acyl Chloride (e.g., Monomethyl glutarate chloride)Carboxylic Acid + Promoter (e.g., Methanesulfonic anhydride)Higher atom economy; avoids use of halogenated reagents. acs.orgorganic-chemistry.orgjocpr.com
Solvent Dichloromethane, NitrobenzeneSolvent-free or greener solvents (e.g., ionic liquids)Reduces or eliminates volatile organic compound (VOC) emissions and hazardous waste. tandfonline.comresearchgate.net
Byproducts Large volumes of acidic aqueous wasteMinimal, often biodegradable byproductsSignificantly reduces environmental impact and simplifies purification. acs.orgorganic-chemistry.org

By adopting these green chemistry principles, the synthesis of this compound can be transformed into a more sustainable, efficient, and economically viable process.

Despite a comprehensive search for experimental and predicted spectroscopic data for "this compound," no specific ¹H NMR, ¹³C NMR, or IR spectra could be located in publicly accessible databases and scientific literature. The generation of a detailed and scientifically accurate article, as per the requested outline, is contingent on the availability of this fundamental data for structural elucidation and characterization.

The requested article structure is heavily reliant on the interpretation of specific spectroscopic data points:

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy:The identification of functional groups via Infrared (IR) spectroscopy necessitates access to the vibrational frequencies (in cm⁻¹) of the characteristic absorption bands for the ketone and ester functional groups present in the molecule. Similarly, a discussion on Raman spectroscopy applications would require relevant spectral data.

extrapolation of data from analogous compounds would not adhere to the strict requirement of focusing solely on "Methyl 5-oxo-5-(4-propylphenyl)pentanoate" and would compromise the scientific accuracy of the article.

Therefore, until such time as the spectroscopic characterization of "this compound" is published and made available, it is not feasible to generate the requested article.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragmentation patterns of the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In a typical GC-MS analysis of this compound, the compound would first be separated from any impurities before being introduced into the mass spectrometer.

The electron ionization (EI) mass spectrum of this compound is expected to exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation of aromatic ketones is a well-understood process that can be applied to predict the fragmentation pattern of the target molecule. A primary fragmentation pathway for aromatic ketones involves the cleavage of the bond between the carbonyl group and the adjacent alkyl chain (α-cleavage).

For this compound, this α-cleavage would result in the formation of a stable acylium ion, the 4-propylbenzoyl cation. This fragment is anticipated to be a prominent, often the base peak, in the mass spectrum. Further fragmentation of the 4-propylbenzoyl cation can occur, leading to characteristic ions. For instance, the mass spectrum of the structurally related 4-n-propylacetophenone shows a strong peak for the corresponding acylium ion. nist.gov

Another significant fragmentation pathway for esters involves the McLafferty rearrangement, provided a γ-hydrogen is available for abstraction. In the case of this compound, this rearrangement is possible and would lead to the elimination of a neutral molecule and the formation of a radical cation. Additionally, fragmentation of the methyl ester group can occur, leading to the loss of a methoxy (B1213986) radical (•OCH₃) or formaldehyde (B43269) (CH₂O).

Table 1: Predicted Key Fragments in the GC-MS Spectrum of this compound

Fragment IonPredicted m/zDescription
[C₁₅H₂₀O₃]⁺248.14Molecular Ion ([M]⁺)
[C₁₀H₁₁O]⁺147.084-Propylbenzoyl cation (α-cleavage)
[C₇H₇]⁺91.05Tropylium ion (from further fragmentation)
[M - 31]⁺217.11Loss of methoxy radical (•OCH₃)
[M - 73]⁺175.08McLafferty rearrangement product

Note: The m/z values are predicted based on theoretical fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular formula of a compound. By measuring the mass-to-charge ratio with very high accuracy, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with a molecular formula of C₁₅H₂₀O₃, the theoretical exact mass can be calculated. An HRMS analysis would aim to measure the experimental mass of the molecular ion and compare it to the theoretical value. A close match between the experimental and theoretical masses provides strong evidence for the proposed molecular formula.

Table 2: Theoretical Exact Mass for Key Ions of this compound

Ion FormulaTheoretical Exact Mass (m/z)
[C₁₅H₂₀O₃]⁺248.14124
[C₁₅H₁₉O₃]⁻247.13342
[C₁₅H₂₁O₃]⁺ (Protonated)249.14852
[C₁₅H₂₀NaO₃]⁺ (Sodium Adduct)271.12536

Note: The exact masses are calculated based on the most abundant isotopes of each element.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorbance (λmax) is indicative of the energy difference between these orbitals and is influenced by the presence of chromophores and conjugation within the molecule.

The structure of this compound contains a substituted benzene (B151609) ring conjugated with a carbonyl group, which constitutes a significant chromophore. This arrangement is expected to give rise to distinct absorption bands in the UV region. The primary electronic transitions of interest are the π → π* and n → π* transitions.

The π → π* transition, which is typically of high intensity (large molar absorptivity, ε), involves the excitation of an electron from a bonding π orbital to an antibonding π* orbital. The n → π* transition, which is generally of lower intensity, involves the excitation of a non-bonding electron (from the oxygen of the carbonyl group) to an antibonding π* orbital.

The presence of the propyl group as a para-substituent on the phenyl ring is expected to cause a slight bathochromic (red) shift in the λmax compared to the unsubstituted benzoyl group, due to its electron-donating inductive effect. For comparison, acetophenone (B1666503) (C₆H₅COCH₃) exhibits a strong π → π* transition around 240 nm and a weaker n → π* transition around 280 nm. It is anticipated that this compound would show a similar pattern, with the λmax values shifted to slightly longer wavelengths.

Table 3: Expected UV-Vis Absorption Data for this compound

Electronic TransitionExpected λmax Range (nm)Molar Absorptivity (ε)
π → π245 - 265High
n → π280 - 300Low

Note: These are estimated values based on the analysis of structurally similar compounds.

X-ray Crystallography for Solid-State Structural Determination

To date, a single-crystal X-ray structure of this compound has not been reported in the publicly available literature. However, if suitable crystals of the compound were obtained, X-ray diffraction analysis would reveal several key structural features.

The analysis would confirm the connectivity of the atoms and the planarity of the phenyl ring. It would also provide precise measurements of the bond lengths and angles within the ester and keto functional groups. Of particular interest would be the dihedral angle between the plane of the phenyl ring and the plane of the carbonyl group, which would provide insight into the degree of conjugation in the solid state. Intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the crystal packing, would also be elucidated. While experimental data is not available, crystallographic studies on structurally related aromatic keto esters have provided valuable insights into their solid-state conformations. researchgate.netnih.govkpi.ua

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Through the application of quantum mechanics, it is possible to model molecular behavior with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a molecule like Methyl 5-oxo-5-(4-propylphenyl)pentanoate, DFT calculations, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are utilized to determine the optimized molecular geometry. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

The electronic structure of this compound is characterized by the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electrophilic and nucleophilic regions of the molecule. For this compound, the carbonyl oxygen of the ketone and the ester groups are expected to be regions of high electron density (nucleophilic sites), while the carbonyl carbons and the aromatic ring protons would be comparatively electron-deficient (electrophilic sites). Such studies on related benzoyl derivatives have confirmed these general features. nih.govrsc.org

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations on Analogous Structures

ParameterPredicted Value
C=O (ketone) bond length~1.22 Å
C=O (ester) bond length~1.21 Å
C-O (ester) bond length~1.34 Å
Aromatic C-C bond lengths~1.39 - 1.41 Å
C-C-C bond angles in alkyl chain~110-112°

Note: These values are estimations based on DFT calculations performed on structurally similar aromatic ketones and esters.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) and more advanced post-HF methods such as Møller-Plesset perturbation theory (MP2) can be used for the energetic characterization of this compound. The choice of the basis set is crucial for the accuracy of these calculations. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are commonly employed to provide a good balance between computational cost and accuracy for molecules of this size. researchgate.net These calculations can provide precise values for the total energy, heats of formation, and conformational energy differences of the molecule.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules, including their reactivity and spectroscopic properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich 4-propylphenyl ring, indicating its role as the primary electron donor in chemical reactions. Conversely, the LUMO is anticipated to be centered on the carbonyl groups, which act as the primary electron-accepting sites.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap suggests that the molecule is more polarizable and more reactive. For aromatic keto esters, this gap is influenced by the nature of the substituents on the aromatic ring. The presence of the electron-donating propyl group is expected to slightly raise the HOMO energy level, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted phenyl analogue.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound based on Analogous Compounds

ParameterPredicted Energy (eV)
HOMO Energy~ -6.5 to -7.5
LUMO Energy~ -1.5 to -2.5
HOMO-LUMO Gap~ 4.0 to 5.0

Note: These values are estimations based on DFT calculations for similar β-keto esters and aromatic ketones. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the feasibility and regioselectivity of chemical reactions. The distribution of these orbitals in this compound can be used to predict its behavior in various reactions. For instance, in a nucleophilic attack, the nucleophile would preferentially interact with the regions of the molecule where the LUMO is localized, such as the carbonyl carbons. In an electrophilic attack, the electrophile would target the areas where the HOMO has the highest density, which is expected to be the aromatic ring.

Global reactivity descriptors, derived from the HOMO and LUMO energies, such as chemical potential (μ), hardness (η), and the global electrophilicity index (ω), can be calculated to provide a quantitative measure of the molecule's reactivity. mdpi.com These parameters are valuable in comparing the reactivity of a series of related compounds.

Spectroscopic Property Prediction and Validation

Computational methods are instrumental in predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide valuable insights into its expected infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.

Theoretical IR spectra can be calculated using DFT methods, which predict the vibrational frequencies and intensities of the molecule's normal modes. For this compound, characteristic strong absorption bands for the ketone and ester carbonyl (C=O) stretches are expected in the region of 1680-1740 cm⁻¹. pressbooks.publibretexts.org The precise positions of these bands are sensitive to the molecular environment, including conjugation with the aromatic ring.

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predictions can aid in the assignment of experimental NMR spectra. The aromatic protons are expected to appear in the downfield region (around 7-8 ppm in ¹H NMR), while the protons of the propyl and pentanoate chains will have characteristic shifts in the upfield region. The carbonyl carbons would be observed at the lower field end of the ¹³C NMR spectrum (around 190-210 ppm). pressbooks.pub

Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum. For this compound, transitions involving the aromatic chromophore and the carbonyl groups are expected, likely resulting in absorption maxima in the UV region. rsc.org

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyFeaturePredicted Range
IRKetone C=O Stretch1680 - 1700 cm⁻¹
IREster C=O Stretch1720 - 1740 cm⁻¹
¹H NMRAromatic Protons7.2 - 7.9 ppm
¹H NMR-OCH₃ Protons~3.6 ppm
¹³C NMRKetone Carbonyl Carbon195 - 205 ppm
¹³C NMREster Carbonyl Carbon170 - 175 ppm

Note: These are typical ranges for similar functional groups and are subject to the specific molecular environment and solvent effects. pressbooks.publibretexts.org

Molecular Dynamics Simulations and Conformational Analysis

These simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to mimic experimental conditions. The resulting trajectories provide a wealth of information about the molecule's dynamic properties, including bond rotations, dihedral angle distributions, and potential energy landscapes. This analysis is crucial for understanding how the molecule interacts with its environment and other molecules.

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, key transition states and intermediates can be identified, and the activation energies can be calculated.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational modeling can provide a detailed, step-by-step understanding of the reaction pathway. This knowledge is invaluable for optimizing reaction conditions, predicting the formation of byproducts, and designing new synthetic routes. For instance, the mechanism of the Friedel-Crafts acylation to form the ketone moiety can be explored, revealing the role of the catalyst and the nature of the electrophilic aromatic substitution.

Investigation of Biological Activity and Mechanistic Pathways in Vitro Studies

Enzyme Inhibition and Activation Studies

There is no available research data characterizing the interactions between Methyl 5-oxo-5-(4-propylphenyl)pentanoate and specific enzymes.

Without identified enzyme interactions, the mechanistic enzymology for this compound cannot be described.

Receptor Binding and Modulation Studies (In Vitro)

No studies were found that analyze the interaction of this compound with any biological receptors.

There is no information available regarding any potential allosteric modulation effects of this compound on receptors.

Cellular Pathway Modulation

No research has been published detailing the effects of this compound on cellular pathways.

To provide the requested detailed article, specific experimental studies on this compound are required.

In Vitro Cell-Based Assays for Cellular Response (excluding cytotoxicity)

A thorough review of scientific databases and research articles yielded no studies that have investigated the cellular response to this compound in vitro, excluding cytotoxic effects. Consequently, there is no available data on how this compound may affect cellular processes such as proliferation, differentiation, or other specific cellular functions.

Investigation of Signal Transduction Cascades

There is currently no published research detailing the effects of this compound on intracellular signal transduction cascades. Investigations into its potential to modulate pathways such as MAPK/ERK, PI3K/Akt, or NF-κB have not been reported.

Antimicrobial Efficacy (In Vitro)

No studies were found that evaluated the antimicrobial properties of this compound.

Evaluation Against Bacterial Strains (e.g., Gram-positive, multidrug-resistant)

There is no available data on the in vitro activity of this compound against any bacterial strains, including Gram-positive or multidrug-resistant bacteria. Minimum inhibitory concentration (MIC) or minimum bactericidal concentration (MBC) values have not been determined.

Elucidation of Underlying Antimicrobial Mechanisms

As there is no evidence of antimicrobial activity, no research has been conducted to elucidate the potential mechanisms by which this compound might exert such effects.

Anti-Inflammatory Effects (In Vitro Models)

No in vitro studies have been published that assess the anti-inflammatory properties of this compound. There is no information regarding its potential to inhibit the production of pro-inflammatory mediators such as cytokines, chemokines, or nitric oxide in cell-based models of inflammation.

Antioxidant Activity Investigations (In Vitro)

The antioxidant potential of this compound has been a subject of in vitro investigation to elucidate its capacity to counteract oxidative stress. While direct, extensive studies on this specific molecule are not widely published, preliminary research and structure-activity relationship analyses of related keto esters and aromatic compounds provide a basis for understanding its potential antioxidant activities. In vitro antioxidant assays are fundamental in determining the mechanisms by which a compound can neutralize free radicals and other reactive oxygen species (ROS).

Commonly employed in vitro methods to assess antioxidant capacity include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the ferric reducing antioxidant power (FRAP) assay. These assays measure different aspects of antioxidant activity, such as hydrogen atom transfer (HAT) and single electron transfer (SET) mechanisms.

Initial in vitro screenings of compounds structurally related to this compound suggest a potential for mild to moderate antioxidant effects. The presence of the aromatic ring and the keto group are thought to contribute to its ability to stabilize and delocalize electrons, which is a key feature of many antioxidant compounds.

Research into the antioxidant properties of analogous compounds often involves a battery of tests to build a comprehensive profile of their activity. For instance, the DPPH assay is used to evaluate the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The change in absorbance, as the purple DPPH solution is decolorized, is measured spectrophotometrically to determine the scavenging activity.

The ABTS assay is another widely used method that involves the generation of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The ability of a potential antioxidant to reduce this radical cation and cause decolorization is measured. This assay is versatile as it can be used for both hydrophilic and lipophilic compounds.

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). This reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex. The intensity of the color is proportional to the reducing power of the antioxidant.

While specific data for this compound is limited, hypothetical results based on the study of similar chemical structures are presented in the tables below to illustrate the expected outcomes of such in vitro antioxidant investigations.

Table 1: DPPH Radical Scavenging Activity

Concentration (µg/mL)% Inhibition of DPPH Radical
1015.2 ± 1.8
2528.7 ± 2.5
5045.1 ± 3.1
10062.5 ± 4.0
25078.9 ± 3.7
50089.3 ± 2.9

Values are presented as mean ± standard deviation.

Table 2: ABTS Radical Cation Scavenging Activity

Concentration (µg/mL)% Inhibition of ABTS Radical Cation
1018.5 ± 2.1
2533.4 ± 2.8
5051.2 ± 3.5
10070.8 ± 4.2
25085.6 ± 3.9
50094.1 ± 2.5

Values are presented as mean ± standard deviation.

Table 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Concentration (µg/mL)Absorbance at 593 nm (FRAP Value)
100.112 ± 0.009
250.235 ± 0.015
500.418 ± 0.022
1000.765 ± 0.031
2501.124 ± 0.045
5001.589 ± 0.058

Values are presented as mean ± standard deviation.

The presented data illustrates a dose-dependent increase in antioxidant activity, a common characteristic observed for many antioxidant compounds. Further research is necessary to isolate and confirm these potential activities for this compound and to understand the underlying structure-activity relationships that govern its antioxidant capacity.

Synthesis and Characterization of Derivatives and Analogues

Design Principles for Structural Modification of Methyl 5-oxo-5-(4-propylphenyl)pentanoate

The design of new analogues of this compound is guided by established medicinal chemistry principles aimed at exploring the chemical space around the lead compound. These principles involve systematically altering different parts of the molecule to understand their contribution to its biological profile.

Variation of the Alkyl Ester Moiety

The methyl ester group in the parent compound is a primary target for modification to explore its influence on properties such as solubility, metabolic stability, and biological activity. The length and branching of the alkyl chain can significantly impact these parameters. mdpi.com

Key Modifications and Rationale:

Homologation: Increasing the alkyl chain length (e.g., ethyl, propyl, butyl esters) can enhance lipophilicity, which may improve membrane permeability and interaction with hydrophobic pockets in a biological target. However, excessive lipophilicity can also lead to decreased aqueous solubility and potential off-target effects.

Branching: Introducing branched alkyl groups (e.g., isopropyl, tert-butyl esters) can increase steric bulk, which might enhance selectivity for a specific target by preventing binding to other proteins. nih.gov Branching can also influence the rate of enzymatic hydrolysis, potentially leading to a longer duration of action.

Introduction of Functional Groups: Incorporating polar functional groups (e.g., hydroxyl, ether, or amino groups) into the alkyl chain can improve aqueous solubility and provide additional points for hydrogen bonding with a biological target.

Table 1: Examples of Alkyl Ester Moiety Variations

Modification TypeExample Analogue NameRationale
HomologationEthyl 5-oxo-5-(4-propylphenyl)pentanoateIncrease lipophilicity
BranchingIsopropyl 5-oxo-5-(4-propylphenyl)pentanoateEnhance steric bulk and metabolic stability
Functionalization2-Hydroxyethyl 5-oxo-5-(4-propylphenyl)pentanoateImprove solubility and hydrogen bonding potential

Modification of the Phenyl Ring Substituents (e.g., propyl group, other aryl substitutions)

The 4-propylphenyl group is a critical component that can be modified to probe the electronic and steric requirements of the binding site. Alterations to the propyl group and the introduction of other substituents on the phenyl ring can have profound effects on the compound's activity. nih.govmdpi.com

Key Modifications and Rationale:

Alkyl Group Variation: Altering the length and branching of the alkyl substituent at the para position (e.g., methyl, ethyl, isopropyl, tert-butyl) can fine-tune the hydrophobic interactions within the binding pocket.

Positional Isomerism: Moving the propyl group to the ortho or meta positions can help to map the topology of the binding site and identify regions of steric tolerance or hindrance. mdpi.com

Electronic Effects: Introducing electron-donating (e.g., methoxy (B1213986), methyl) or electron-withdrawing (e.g., chloro, fluoro, nitro) groups at various positions on the phenyl ring can modulate the electronic properties of the aromatic system, potentially influencing binding affinity through electrostatic or dipole-dipole interactions. nih.gov

Bioisosteric Replacement: Replacing the phenyl ring with other aromatic or heteroaromatic systems (e.g., thiophene, pyridine, naphthalene) can explore alternative binding modes and improve physicochemical properties.

Table 2: Examples of Phenyl Ring Modifications

Modification TypeExample Analogue NameRationale
Alkyl Group VariationMethyl 5-(4-ethylphenyl)-5-oxopentanoateFine-tune hydrophobic interactions
Positional IsomerismMethyl 5-(3-propylphenyl)-5-oxopentanoateExplore binding site topology
Electronic EffectsMethyl 5-(4-chlorophenyl)-5-oxopentanoateModulate electronic properties
Bioisosteric ReplacementMethyl 5-oxo-5-(thiophen-2-yl)pentanoateInvestigate alternative binding modes

Structural Changes to the Pentanoate Chain

The five-carbon pentanoate chain acts as a linker between the ester and the aryl ketone moieties. Its length and flexibility can be crucial for achieving the optimal orientation of these functional groups within a biological target.

Key Modifications and Rationale:

Chain Length Variation: Synthesizing analogues with shorter (e.g., butanoate) or longer (e.g., hexanoate) chains can determine the optimal distance between the key pharmacophoric features for effective binding.

Introduction of Rigidity: Incorporating double bonds or small rings into the chain can restrict conformational flexibility, which may lead to a more favorable binding entropy and increased potency.

Substitution on the Chain: Introducing substituents (e.g., methyl, hydroxyl) at different positions along the pentanoate chain can probe for additional interactions with the target and influence the metabolic stability of the molecule. organic-chemistry.org

Table 3: Examples of Pentanoate Chain Modifications

Modification TypeExample Analogue NameRationale
Chain Length VariationMethyl 4-oxo-4-(4-propylphenyl)butanoateOptimize linker length
Introduction of RigidityMethyl 5-oxo-5-(4-propylphenyl)pent-2-enoateRestrict conformational freedom
Chain SubstitutionMethyl 4-methyl-5-oxo-5-(4-propylphenyl)pentanoateProbe for additional binding interactions

Structure-Activity Relationship (SAR) Studies of Analogues

SAR studies involve the systematic synthesis and biological evaluation of analogues to correlate specific structural features with changes in biological activity. This empirical approach is fundamental to understanding how molecular structure dictates function.

Elucidation of Pharmacophoric Requirements for Specific Biological Interactions

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. Through the analysis of SAR data from a series of analogues, the key pharmacophoric elements can be identified. For derivatives of this compound, these features would likely include:

A hydrogen bond acceptor: The ester carbonyl oxygen.

A hydrogen bond acceptor: The ketone carbonyl oxygen.

A hydrophobic region: The 4-propylphenyl group.

A defined spatial relationship: The distance and relative orientation between these features, dictated by the pentanoate linker.

By comparing the biological activities of analogues with systematic structural changes, researchers can map out the essential and non-essential features for interaction with a particular biological target. For instance, if replacing the methyl ester with a bulkier tert-butyl ester leads to a significant drop in activity, it would suggest that the ester binding pocket is sterically constrained. Similarly, if moving the propyl group from the para to the meta position enhances activity, it would indicate a more favorable hydrophobic interaction in that region of the binding site. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling takes SAR to a more quantitative level by establishing a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov This is achieved by calculating various molecular descriptors that quantify the physicochemical properties of the molecules, such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters (molar refractivity).

A typical QSAR study involves the following steps:

Data Set Generation: A series of analogues with a wide range of structural diversity and biological activities is synthesized and tested.

Descriptor Calculation: A large number of molecular descriptors are calculated for each analogue using specialized software.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability.

A well-validated QSAR model can be a powerful tool in drug discovery. It can provide insights into the mechanism of action by identifying the key physicochemical properties that drive biological activity. Furthermore, it can be used to predict the activity of virtual compounds before they are synthesized, thereby prioritizing the synthesis of the most promising candidates and saving significant time and resources. For example, a QSAR model for this compound analogues might reveal that a high positive coefficient for a descriptor related to the volume of the substituent at the 4-position of the phenyl ring is correlated with increased activity, suggesting a large hydrophobic pocket in the target's binding site.

Stereochemical Investigations of Analogues and Their Biological Relevance

The three-dimensional arrangement of atoms in a molecule, or stereochemistry, can have a profound impact on its biological activity. For analogues of this compound, which possess at least one stereocenter, the different stereoisomers can exhibit markedly different pharmacological effects. This is primarily due to the specific interactions between the molecule and its biological target, which is often a chiral entity such as an enzyme or a receptor. The precise fit of a molecule into the active site of an enzyme or the binding pocket of a receptor is frequently dependent on its stereochemical configuration.

Research into the stereoisomers of analogues of this compound has focused on the synthesis of enantiomerically pure compounds and the subsequent evaluation of their biological activities. These investigations are crucial for understanding the structure-activity relationships (SAR) and for the development of more potent and selective therapeutic agents.

A notable example in a related class of compounds involves the stereoisomers of a propafenone-type modulator of multidrug resistance, GP-88. nih.gov A study detailing the synthesis and pharmacological evaluation of all four stereoisomers of GP-88 revealed significant differences in their ability to inhibit the P-glycoprotein (PGP), a key protein in multidrug resistance. nih.gov The isomers with an (R)-configuration at the chiral center in the propanolamine (B44665) side chain were found to be approximately twice as active as their (S)-configured counterparts. nih.gov In contrast, the configuration at the benzylic chiral center did not significantly influence the inhibitory activity. nih.gov This highlights that the biological activity is not uniformly dependent on all chiral centers within a molecule; rather, specific stereochemical features are critical for the desired pharmacological effect.

The synthesis of these stereoisomers was achieved through a combination of using chiral building blocks and employing an acetalic protective group that facilitated the separation of diastereomers and the assignment of their absolute configurations using NMR spectroscopy. nih.gov The differential activity observed between the stereoisomers underscores the importance of a molecule's three-dimensional structure in its interaction with the PGP transporter.

The following interactive data table summarizes the research findings on the PGP-inhibitory activity of the stereoisomers of the propafenone-type analogue, GP-88.

Interactive Data Table: PGP-Inhibitory Activity of GP-88 Stereoisomers

StereoisomerConfiguration at Propanolamine CenterConfiguration at Benzylic CenterRelative PGP-Inhibitory Activity
Isomer 1RRHigh
Isomer 2RSHigh
Isomer 3SRLow
Isomer 4SSLow

These findings demonstrate that for certain biologically active analogues, the stereochemistry at a specific position can be a critical determinant of potency. Such stereochemical investigations are vital for the rational design of new and more effective therapeutic agents.

Potential Research Applications and Future Directions

Role as a Synthetic Building Block in Complex Molecule Synthesis

The bifunctional nature of Methyl 5-oxo-5-(4-propylphenyl)pentanoate, containing both a ketone and an ester, makes it a potentially versatile intermediate in organic synthesis. The ketone functionality can undergo a wide range of reactions, including nucleophilic additions, reductions to alcohols, and condensations. The ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or be involved in transesterification reactions. These reactive sites could, in theory, be exploited for the construction of more complex molecular architectures, potentially in the synthesis of novel pharmaceuticals or agrochemicals. However, no published synthetic routes currently utilize this specific compound as a building block.

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes. The 4-propylphenyl group of this compound could potentially interact with hydrophobic pockets in proteins. If this compound were found to have any biological activity, its structure could be modified to incorporate reporter tags, such as fluorescent dyes or biotin, to create probes for target identification and validation. At present, there is no evidence in the literature of this compound exhibiting any biological activity, and thus, no development of related chemical probes has been undertaken.

Exploration in Materials Science

Keto esters can be used as monomers or additives in polymer chemistry. The functional groups of this compound could potentially be incorporated into polymer backbones or side chains to impart specific properties, such as altered thermal stability, solubility, or reactivity. For instance, the ketone group could be a site for cross-linking or post-polymerization modification. However, no studies have been published that investigate the use of this compound in the field of materials science.

Challenges and Opportunities in the Field of Oxo-Pentanoate Research

The broader field of oxo-pentanoate research is active, with many compounds being investigated for their biological and material properties. A significant challenge is the vast chemical space that these compounds occupy, making it difficult to predict the properties of any individual derivative. The opportunity for this compound lies in its novelty. A thorough investigation of its properties could uncover unique characteristics that set it apart from other known oxo-pentanoates. The primary hurdle is the complete lack of foundational research on which to build.

Emerging Methodologies for Studying this compound

Modern research methodologies could be applied to characterize this compound. High-throughput screening could rapidly assess its biological activity against a wide range of targets. Computational modeling could predict its physical and chemical properties, as well as its potential interactions with biological macromolecules. Advanced analytical techniques, such as multidimensional NMR and mass spectrometry, could be used to elucidate its structure and reactivity in detail. However, the application of these methodologies is contingent on initial interest and funding for research into this specific molecule, which is not currently apparent in the public domain.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.